Decafluorobenzhydrol

Übersicht

Beschreibung

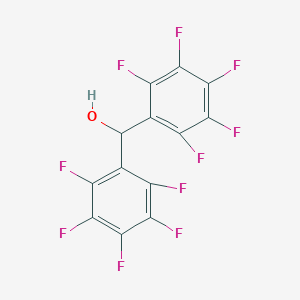

Decafluorobenzhydrol, also known as bis(2,3,4,5,6-pentafluorophenyl)methanol, is a chemical compound with the molecular formula C13H2F10O. It is characterized by the presence of ten fluorine atoms attached to two phenyl rings, making it a highly fluorinated compound. This compound is typically found as a white to off-white crystalline powder and is known for its unique chemical properties, including its high thermal stability and resistance to oxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decafluorobenzhydrol can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process, and the final product is purified using techniques such as recrystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Decafluorobenzhydrol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decafluorobenzophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Hydrochloric acid or hydrobromic acid in the presence of a suitable solvent.

Major Products:

Oxidation: Decafluorobenzophenone.

Reduction: Various this compound derivatives.

Substitution: Halogenated or aminated this compound.

Wissenschaftliche Forschungsanwendungen

Reactivity Studies

DFBH has been utilized in various reactivity studies, particularly in the context of donor-acceptor systems. For instance, it has been shown to participate in nucleophilic substitution reactions with aromatic amines, leading to the formation of donor-acceptor compounds. A study demonstrated that DFBH reacts with 4-methoxy-aniline in dimethyl sulfoxide (DMSO), yielding high yields of substituted derivatives due to the solvent's high donor number .

Photophysical Properties

The photophysical properties of DFBH have been extensively studied, revealing its potential for applications in photonic devices. The compound exhibits a significant Stokes shift and unique absorption characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Functional Materials

DFBH serves as a precursor for synthesizing various functional materials, including polymers and oligomers with enhanced properties. The incorporation of fluorinated groups often results in materials with improved thermal stability and chemical resistance. For example, DFBH has been used to develop fluorinated polymers that exhibit low surface energy and high hydrophobicity, making them ideal for applications in coatings and sealants .

Development of Sensors

The unique properties of DFBH also lend themselves to sensor technology. Its ability to undergo changes in fluorescence upon interaction with specific analytes has been exploited for developing chemical sensors capable of detecting environmental pollutants or biological markers .

Case Study 1: Donor-Acceptor Systems

A recent study explored the reactivity of decafluorobenzophenone (DFBP) derivatives, including DFBH, towards aromatic diamines to form novel donor-acceptor systems. The research highlighted that the reaction conditions significantly influenced the regioselectivity and yield of the products, demonstrating DFBH's utility in creating complex molecular architectures .

| Reaction | Yield (%) | Solvent Used | Notes |

|---|---|---|---|

| DFBH + 4-Methoxy-aniline | 95% | DMSO | High regioselectivity observed |

| DFBH + 2,7-Diaminofluorene | 85% | DMSO | Formation of D–A dyads |

Case Study 2: Photophysical Characterization

Another investigation focused on the photophysical characterization of DFBH derivatives. The study revealed that these compounds exhibit distinct optical properties suitable for use in OLED applications. The findings indicated a correlation between molecular structure and photophysical behavior, paving the way for designing new materials with tailored optical properties .

Wirkmechanismus

The mechanism of action of decafluorobenzhydrol involves its interaction with various molecular targets. The highly electronegative fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This property makes it an effective inhibitor of certain enzymes and receptors. The pathways involved include the inhibition of enzyme activity and disruption of protein-protein interactions, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Pentafluorobenzhydrol: Contains five fluorine atoms and exhibits similar chemical properties but with lower thermal stability.

Hexafluorobenzhydrol: Contains six fluorine atoms and is used in similar applications but with different reactivity profiles.

Octafluorobenzhydrol: Contains eight fluorine atoms and is known for its intermediate properties between pentafluorobenzhydrol and decafluorobenzhydrol.

Uniqueness: this compound is unique due to its high degree of fluorination, which imparts exceptional thermal stability, resistance to oxidation, and unique reactivity. These properties make it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

Decafluorobenzhydrol (DFBH) is a fluorinated derivative of benzhydrol, recognized for its unique chemical properties and potential biological activities. This article explores the biological activity of DFBH, focusing on its reactivity, interactions with biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of multiple fluorine atoms attached to a benzhydrol backbone. The general structure can be represented as follows:

This structure contributes to its unique physical and chemical properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogs.

Reactivity and Mechanisms

DFBH exhibits notable reactivity in various chemical environments, particularly in nucleophilic substitution reactions. Its ability to undergo rapid reactions with thiol groups has been highlighted in studies involving peptide modification. For instance, DFBH reacts with cysteine residues in peptides at rates up to , which is significantly higher than many conventional cross-linking agents . This property makes it a valuable tool in bioconjugation chemistry.

Antimicrobial Activity

Research indicates that DFBH possesses antimicrobial properties. A study assessing various fluorinated compounds found that DFBH demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were determined, showing effective inhibition at low concentrations .

Antioxidant Properties

DFBH has also been evaluated for its antioxidant potential. It was found to scavenge free radicals effectively, suggesting that it may play a role in protecting cells from oxidative stress. This property is particularly relevant in the context of developing therapeutic agents for diseases associated with oxidative damage .

Study 1: Peptide Modification

In a study focusing on biocompatibility and reactivity, DFBH was utilized to modify peptide structures rapidly. The study demonstrated that DFBH could effectively form stable macrocyclic structures with various peptides, enhancing their stability and potentially their biological activity . The reaction conditions were optimized to achieve high yields of bioconjugated products.

Study 2: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial efficacy of DFBH was conducted using various bacterial strains. The results indicated that DFBH exhibited a dose-dependent response against E. coli and S. aureus, with the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

These findings underscore the potential application of DFBH as an antimicrobial agent .

Eigenschaften

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLLBTKDSCJOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938821 | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-76-3 | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1766-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicity of decafluorobenzhydrol compared to its non-fluorinated counterpart?

A1: [] In studies on white mice, the oral LD50 (lethal dose for 50% of the tested population) of this compound was determined to be 1350 mg/kg. Interestingly, this is significantly lower than the LD50 of its non-fluorinated analog, benzhydrol, which was found to be 1750 mg/kg. [] This suggests that the presence of fluorine atoms in this compound might contribute to increased toxicity.

Q2: How does temperature affect the Raman spectroscopic signature of this compound in solution?

A2: [] Research has shown that increasing the temperature of a this compound solution in 2-propanol leads to a decrease in the frequency of its C-O stretching mode as observed through Raman spectroscopy. [] This shift is attributed to a decrease in the solvent's Lewis acidity and hydrogen-bonding donating ability at higher temperatures.

Q3: Can decafluorobenzophenone be used to synthesize this compound, and what applications does this process have?

A3: [] Yes, decafluorobenzophenone can be photoreduced to this compound in the presence of 2-propanol. This clean and efficient reaction, coupled with the ease of quantifying the conversion using gas-liquid chromatography (GLC), makes this system a potential new actinometer. [] Actinometers are crucial tools in photochemistry for measuring light intensity and understanding reaction kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.